4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline
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Overview
Description
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a cyclohexyl ring with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline typically involves the nitration of 2-(3,3,5-trimethylcyclohexyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic ring are replaced by other substituents.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Electrophiles such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-(3,3,5-trimethylcyclohexyl)aniline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The aniline group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitroaniline: Lacks the cyclohexyl ring and methyl substituents, making it less sterically hindered.
2,4-Dinitroaniline: Contains two nitro groups, leading to different reactivity and applications.
4-Nitro-2-(2,2,6-trimethylcyclohexyl)aniline: Similar structure but with different positions of methyl groups on the cyclohexyl ring.
Uniqueness
4-Nitro-2-(3,3,5-trimethylcyclohexyl)aniline is unique due to its specific substitution pattern on the cyclohexyl ring, which influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2 |
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Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-nitro-2-(3,3,5-trimethylcyclohexyl)aniline |
InChI |
InChI=1S/C15H22N2O2/c1-10-6-11(9-15(2,3)8-10)13-7-12(17(18)19)4-5-14(13)16/h4-5,7,10-11H,6,8-9,16H2,1-3H3 |
InChI Key |
LRZLMSJNTGOYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C2=C(C=CC(=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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